molecular formula C13H14N2O4 B13994582 Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate CAS No. 63500-01-6

Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate

Cat. No.: B13994582
CAS No.: 63500-01-6
M. Wt: 262.26 g/mol
InChI Key: XPKPAJXNCLKOKL-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate is a chemical compound that belongs to the class of dihydroisoquinolinones. This compound is known for its unique structure, which includes an acetamido group, an oxo group, and a methyl ester group. It has garnered interest in various fields due to its potential biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of the desired cyclization products in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxo group to hydroxyl groups.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as sodium borohydride . The reaction conditions are typically mild to moderate, ensuring the stability of the compound during the process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-alkylated 3,4-dihydroisoquinolinone derivatives .

Scientific Research Applications

Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antidiabetic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate is unique due to its specific substitution pattern, which enhances its stability and biological activity. The presence of the acetamido and oxo groups contributes to its distinct pharmacological properties .

Properties

CAS No.

63500-01-6

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate

InChI

InChI=1S/C13H14N2O4/c1-8(16)14-15-11(17)7-9-5-3-4-6-10(9)12(15)13(18)19-2/h3-6,12H,7H2,1-2H3,(H,14,16)

InChI Key

XPKPAJXNCLKOKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C(C2=CC=CC=C2CC1=O)C(=O)OC

Origin of Product

United States

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